

Application Note: HPLC Analysis of 4,8-Dinitroquinoline

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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dinitroquinoline is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of **4,8-Dinitroquinoline** is crucial for process monitoring, quality control, and stability studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4,8-Dinitroquinoline**. The described method is based on established analytical principles for nitroaromatic compounds and provides a robust framework for researchers to adapt and validate for their specific applications.

Physicochemical Properties of 4,8-Dinitroquinoline

- Chemical Structure:
 - A visual representation of the chemical structure would be placed here.
- Molecular Formula: $C_9H_5N_3O_4$
- Molecular Weight: 219.16 g/mol
- Appearance: Expected to be a solid, crystalline powder.

- Solubility: Based on related nitroquinoline compounds, **4,8-Dinitroquinoline** is expected to have limited solubility in water and better solubility in organic solvents such as acetonitrile, methanol, and dimethyl sulfoxide (DMSO).
- UV Absorbance: Nitroaromatic compounds typically exhibit strong UV absorbance. The expected maximum absorbance wavelength (λ_{max}) for **4,8-Dinitroquinoline** is in the range of 240-360 nm, making UV detection a suitable choice for HPLC analysis.

Experimental Protocol: Proposed HPLC Method

This protocol provides a starting point for the HPLC analysis of **4,8-Dinitroquinoline**. Method optimization and validation are recommended for specific sample matrices.

3.1. Instrumentation and Materials

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 μm particle size)
- HPLC grade acetonitrile, methanol, and water
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

3.2. Chromatographic Conditions

Parameter	Recommended Condition
Column	C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm (or optimized λ _{max})
Run Time	Approximately 10 minutes

3.3. Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **4,8-Dinitroquinoline** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3.4. Sample Preparation

The sample preparation method will depend on the sample matrix. A general procedure for a solid sample is outlined below:

- Accurately weigh a known amount of the sample containing **4,8-Dinitroquinoline**.
- Dissolve the sample in a suitable volume of acetonitrile.
- Sonicate for 15 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

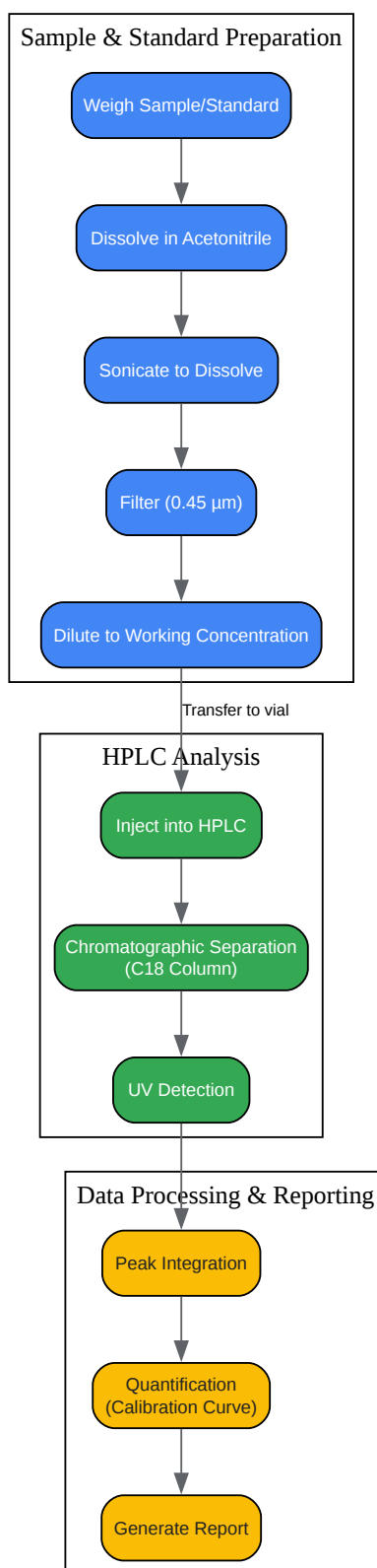
- Dilute the filtered solution with the mobile phase to a concentration within the calibration range if necessary.

Data Presentation: Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC method for **4,8-Dinitroquinoline** analysis. These values are illustrative and should be confirmed during method validation.

Parameter	Expected Value
Retention Time (tR)	~ 5.2 min
Linearity (r ²)	> 0.999
Range	1 - 50 µg/mL
Limit of Detection (LOD)	~ 0.1 µg/mL
Limit of Quantification (LOQ)	~ 0.3 µg/mL
Accuracy (% Recovery)	98 - 102%
Precision (% RSD)	< 2%

Mandatory Visualization



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Caption: HPLC Analysis Workflow for **4,8-Dinitroquinoline**.

Signaling Pathways and Logical Relationships

For the analysis of a small molecule like **4,8-Dinitroquinoline** by HPLC, a signaling pathway diagram is not applicable. The logical relationship is a linear workflow as depicted in the experimental workflow diagram above. The process follows a clear sequence from sample preparation to data analysis and reporting.

Conclusion

The proposed HPLC method provides a reliable and robust starting point for the quantitative analysis of **4,8-Dinitroquinoline**. The use of a C18 reverse-phase column with a UV detector is a widely accepted and accessible technique for the analysis of nitroaromatic compounds. Researchers and drug development professionals are encouraged to adapt and validate this method according to their specific requirements and sample matrices to ensure accurate and precise results.

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